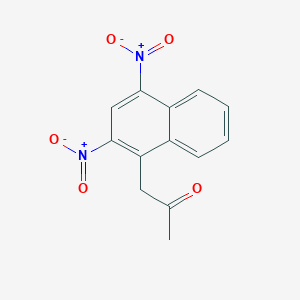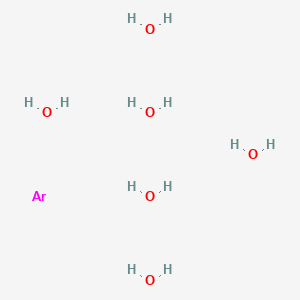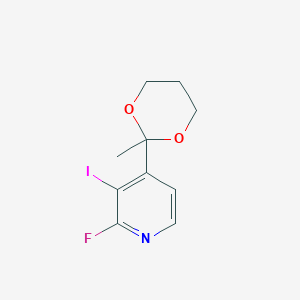
2-Fluoro-3-iodo-4-(2-methyl-1,3-dioxan-2-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-iodo-4-(2-methyl-1,3-dioxan-2-yl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with fluorine, iodine, and a 2-methyl-1,3-dioxane group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-iodo-4-(2-methyl-1,3-dioxan-2-yl)pyridine can be achieved through multi-step organic synthesis. One common method involves the initial formation of the pyridine ring followed by the introduction of the fluorine and iodine substituents. The 2-methyl-1,3-dioxane group can be introduced through a subsequent reaction.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale organic synthesis techniques. These methods may include the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the desired substituents onto the pyridine ring .
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-3-iodo-4-(2-methyl-1,3-dioxan-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: The compound can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and bases such as potassium carbonate. Reaction conditions typically involve heating the reaction mixture to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted pyridines.
Aplicaciones Científicas De Investigación
2-Fluoro-3-iodo-4-(2-methyl-1,3-dioxan-2-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific biological pathways.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-3-iodo-4-(2-methyl-1,3-dioxan-2-yl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorine and iodine substituents can influence the compound’s binding affinity and specificity for these targets .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-3-iodopyridine: Lacks the 2-methyl-1,3-dioxane group, making it less sterically hindered.
3-Iodo-4-(2-methyl-1,3-dioxan-2-yl)pyridine: Lacks the fluorine substituent, affecting its electronic properties.
2-Fluoro-4-(2-methyl-1,3-dioxan-2-yl)pyridine: Lacks the iodine substituent, impacting its reactivity in coupling reactions.
Uniqueness
2-Fluoro-3-iodo-4-(2-methyl-1,3-dioxan-2-yl)pyridine is unique due to the combination of its substituents, which confer distinct electronic and steric properties. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
137718-88-8 |
|---|---|
Fórmula molecular |
C10H11FINO2 |
Peso molecular |
323.10 g/mol |
Nombre IUPAC |
2-fluoro-3-iodo-4-(2-methyl-1,3-dioxan-2-yl)pyridine |
InChI |
InChI=1S/C10H11FINO2/c1-10(14-5-2-6-15-10)7-3-4-13-9(11)8(7)12/h3-4H,2,5-6H2,1H3 |
Clave InChI |
FIIIOYVCPLDXQR-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCCCO1)C2=C(C(=NC=C2)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


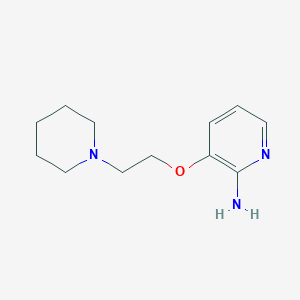
![3-Methyl-1-propyl-2-oxa-6,10-dithiaspiro[4.5]decan-1-ol](/img/structure/B14266079.png)
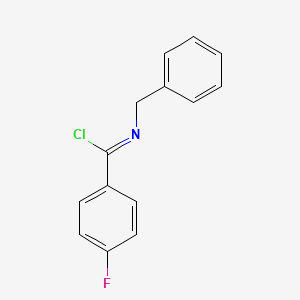
![1-Propanol, 3-[[(4-methoxyphenyl)diphenylmethyl]thio]-](/img/structure/B14266084.png)
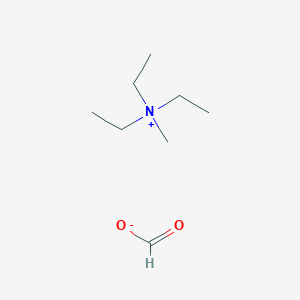
![3-[(tert-Butoxycarbonyl)sulfanyl]propanoic acid](/img/structure/B14266094.png)
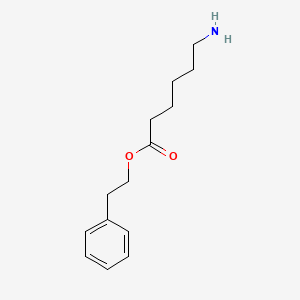
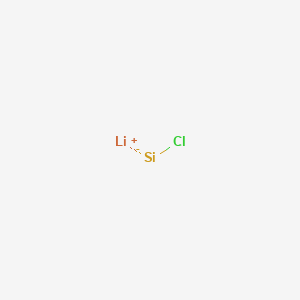
![4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol](/img/structure/B14266108.png)
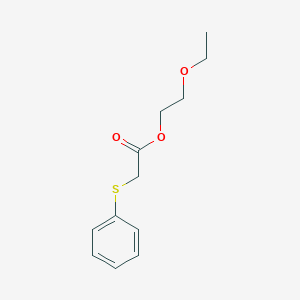
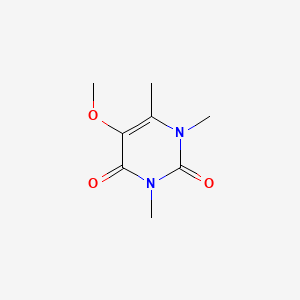
![4-[(8-Bromooctyl)oxy]-4'-methoxy-1,1'-biphenyl](/img/structure/B14266132.png)
